

Introduction: The Strategic Importance of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine*

Cat. No.: B557329

[Get Quote](#)

In the landscape of peptide synthesis and drug development, N-methylated amino acids represent a critical class of building blocks. The strategic incorporation of an N-methyl group onto the peptide backbone amide nitrogen imparts significant conformational constraints and enhances proteolytic stability. This modification is a widely used strategy to improve the pharmacokinetic properties of peptide-based therapeutics, such as bioavailability and in-vivo half-life.^{[1][2]}

This guide focuses on N- α -Fmoc-N- α -methyl-L-threonine (Fmoc-N-Me-Thr-OH), a versatile derivative of the amino acid threonine. We will provide an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, and its application in Solid-Phase Peptide Synthesis (SPPS). A crucial distinction will be made between the side-chain unprotected form and its commonly used O-tert-butyl protected analogue, Fmoc-N-Me-Thr(tBu)-OH, to provide clarity for researchers in their experimental design.

Part 1: Core Physicochemical Properties

The choice between using a side-chain protected or unprotected version of Fmoc-N-Me-Thr-OH is fundamental and depends entirely on the synthetic strategy. The tert-butyl (tBu) group is an acid-labile protecting group for the threonine side-chain hydroxyl function.^[3] It prevents undesirable side reactions, such as O-acylation, during the coupling steps of SPPS.^[4] The tBu

group is removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Below is a summary of the quantitative data for both forms.

Table 1: Physicochemical Data for Fmoc-N-Me-Thr-OH

Property	Value	Source(s)
Molecular Formula	C₂₀H₂₁NO₅	[5] [6]
Molecular Weight	355.39 g/mol	[5] [6]
CAS Number	252049-06-2	[5] [6]
Appearance	White to off-white powder	[5]
Purity (typical)	≥ 98% (HPLC)	[5]
Melting Point	152 - 157 °C	[5]

| Storage Conditions | 2–8 °C, sealed in dry conditions |[\[5\]](#)[\[6\]](#) |

Table 2: Physicochemical Data for Fmoc-N-Me-Thr(tBu)-OH

Property	Value	Source(s)
Molecular Formula	C₂₄H₂₉NO₅	[7] [8] [9] [10] [11]
Molecular Weight	411.49 g/mol	[7] [8] [10] [11]
CAS Number	117106-20-4	[7] [8] [11] [12]
Appearance	Powder or crystals	[7] [12]
Purity (typical)	≥ 97% (HPLC)	[7]
Melting Point	220-225 °C	[7]

| Storage Conditions | 2–8 °C |[\[7\]](#)[\[8\]](#) |

Part 2: Synthesis of Fmoc-N-Me-Thr(tBu)-OH via Solid-Phase Methodology

While various Fmoc-N-Me-amino acids are commercially available, they can be expensive.[\[1\]](#) [\[2\]](#) An efficient and cost-effective approach is to synthesize them in-house. The following protocol describes a solid-phase synthesis method adapted from the Biron-Kessler method, which uses a 2-chlorotriyl chloride (2-CTC) resin as a reusable, temporary protecting group for the carboxylic acid.[\[1\]](#)[\[2\]](#)

Causality Behind Experimental Choices:

- 2-CTC Resin: This resin is chosen for its extreme acid sensitivity, allowing the protected amino acid to be cleaved under very mild acidic conditions that do not affect the Fmoc or tBu protecting groups. This preserves the integrity of the final product.
- o-NBS Protection: The α -amino group is temporarily protected with 2-nitrobenzenesulfonyl (o-NBS). The strong electron-withdrawing nature of the sulfonyl and nitro groups renders the remaining N-H proton highly acidic, facilitating its clean and efficient alkylation (methylation).[\[1\]](#)[\[2\]](#)
- Methylation Reagent: Methyl iodide or dimethyl sulfate are common methylating agents used in this step.[\[2\]](#)

Experimental Protocol: Solid-Phase Synthesis

- Resin Loading: Swell 2-chlorotriyl chloride (2-CTC) resin in anhydrous Dichloromethane (DCM). In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.) in minimal anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (9 eq.). Add this solution to the resin and agitate for 2 hours. Quench any remaining active sites on the resin with methanol.
- Fmoc Deprotection: Wash the resin with DCM and N,N-Dimethylformamide (DMF). Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.
- o-NBS Protection: Swell the resin in anhydrous DMF. Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and collidine (4 eq.). Agitate the reaction for 1-2 hours. Wash the resin thoroughly.

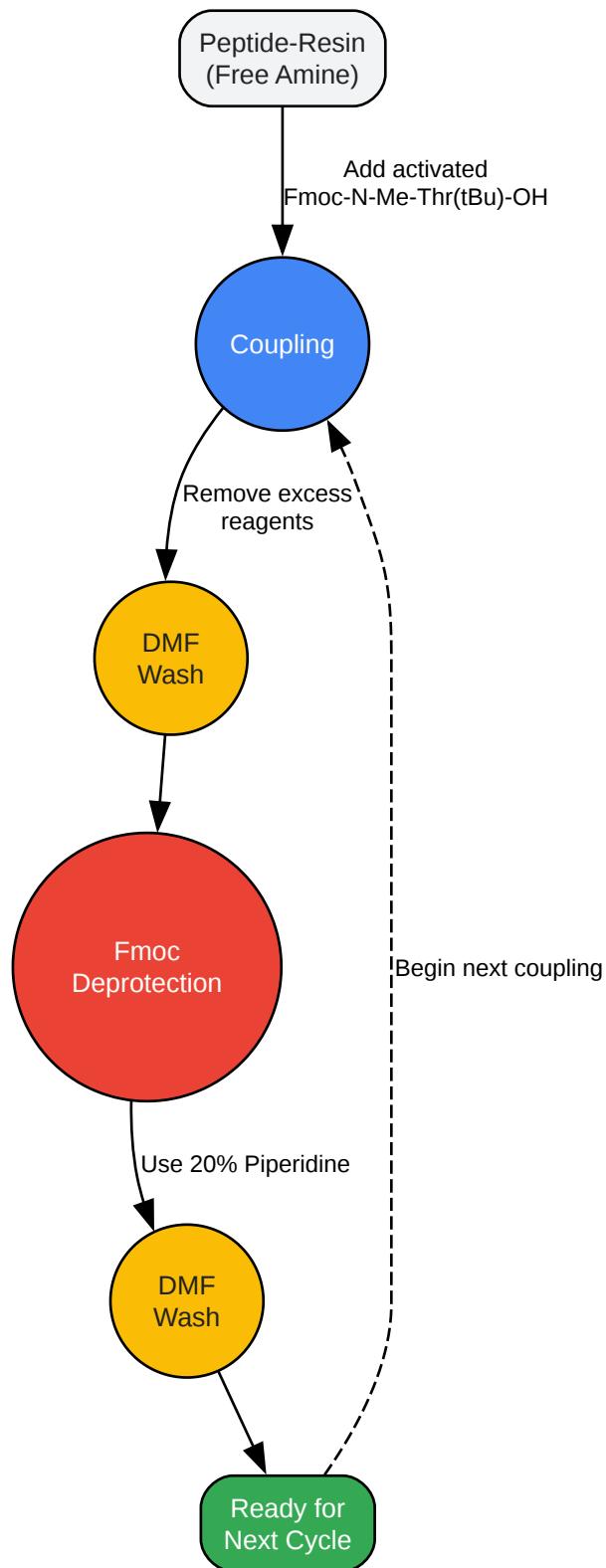
- N-Methylation: Swell the resin in anhydrous DMF. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) and methyl iodide (10 eq.). Agitate for 2 hours. Repeat this step to drive the reaction to completion.
- o-NBS Deprotection: Wash the resin. Treat with a solution of 10 eq. of β -mercaptoethanol and 5 eq. of DBU in DMF. Agitate for 10 minutes and repeat. Wash the resin thoroughly.
- Fmoc Re-protection: Swell the resin in DMF. Add Fmoc-OSu (3 eq.) and DIPEA (3 eq.). Agitate for 2-4 hours to re-introduce the Fmoc protecting group onto the newly formed N-methyl amine.
- Cleavage from Resin: Wash the resin with DMF, DCM, and methanol, then dry under vacuum. Cleave the final product, Fmoc-N-Me-Thr(tBu)-OH, from the resin using a solution of 20% hexafluoroisopropanol (HFIP) in DCM. Collect the filtrate and evaporate the solvent to yield the product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Solid-phase synthesis of Fmoc-N-Me-Thr(tBu)-OH.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)


Fmoc-N-Me-Thr-OH is a cornerstone building block for creating peptides with enhanced therapeutic potential.^[5] The N-methyl group provides steric hindrance that shields the adjacent peptide bond from enzymatic degradation by proteases.

Protocol for Coupling Fmoc-N-Me-Thr(tBu)-OH in SPPS

This protocol assumes a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin).^{[3][13]}

- Resin Preparation: The peptide-resin from the previous cycle must have a free N-terminal amine, achieved via Fmoc deprotection (20% piperidine in DMF).
- Activation: In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 eq. relative to resin loading) and a coupling reagent such as HBTU (3.95 eq.) in DMF. Add a base, typically DIPEA (8 eq.), to the solution. Allow the activation to proceed for 2-3 minutes. The presence of the N-methyl group can slow coupling kinetics, so robust activation is key.
- Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. Agitate the mixture via shaker or nitrogen bubbling for 1-2 hours at room temperature.
- Washing: After coupling, drain the reaction solution. Wash the peptide-resin extensively with DMF (5-6 times) to remove all unreacted reagents and by-products. A final wash with DCM can be performed.
- Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. For N-methylated amino acids, the test will yield a negative (clear/yellow) result even with a free amine. A chloranil or TNBSA test is required to confirm the presence of the secondary amine. If the test indicates incomplete coupling, the coupling step should be repeated.
- Next Cycle: Proceed to the Fmoc deprotection step to prepare for the addition of the next amino acid in the sequence.

SPPS Cycle Diagram

[Click to download full resolution via product page](#)

Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-N-Me-Thr-OH.

Conclusion

Fmoc-N-Me-Thr-OH and its side-chain protected variant are sophisticated and powerful tools in the arsenal of peptide chemists. Understanding their distinct properties, synthesis routes, and proper application in SPPS is essential for the successful development of next-generation peptide therapeutics. The N-methyl modification offers a proven path to enhancing peptide stability and bioavailability, making this compound a valuable asset for researchers in pharmaceuticals and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. Fmoc-N-Me-Thr(tBu)-OH 97 117106-20-4 [sigmaaldrich.com]
- 8. Fmoc-N-Me-Thr(tBu)-OH Novabiochem 117106-20-4 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine | C24H29NO5 | CID 15601073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- To cite this document: BenchChem. [Introduction: The Strategic Importance of N-Methylated Amino Acids]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557329#fmoc-n-me-thr-oh-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com